

Epitalon dosage and administration protocols for in vivo research

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Application Notes and Protocols for Epitalon in In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Epitalon** (also known as Epithalon or AEDG) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly. It was developed as a synthetic analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[1][2] Extensive research, primarily conducted over the last few decades, has investigated its biological activities, revealing significant geroprotective, neuroendocrine, and anti-tumor effects.[3][4] **Epitalon**'s primary mechanisms of action are believed to involve the activation of the enzyme telomerase, regulation of the neuroendocrine system, and antioxidant properties, making it a compound of high interest for longevity and disease-prevention studies.[2][5][6]

These application notes provide a summary of established dosages, administration protocols, and key experimental methodologies for the use of **Epitalon** in in vivo research settings.

Application Notes Reconstitution and Storage

• Reconstitution: **Epitalon** is typically supplied as a lyophilized powder. For in vivo studies, it is commonly reconstituted with sterile, normal saline (0.9% NaCl).[7][8] To prevent peptide



denaturation, the diluent should be gently injected along the vial wall and the vial swirled gently until the powder is fully dissolved. Avoid vigorous shaking.[9]

• Storage: Before reconstitution, lyophilized vials should be stored in a freezer. After reconstitution, the solution should be refrigerated at 2–8 °C and protected from light.[9] For most research applications, it is recommended to use the reconstituted solution promptly.

Administration Route

The vast majority of in vivo studies utilize subcutaneous (SC) injections for **Epitalon** administration.[7][8][10] This route provides a reliable method for systemic delivery and is well-documented in long-term animal studies. While other methods like intramuscular (IM), oral, or nasal administration have been mentioned, they are less common in preclinical research due to potential differences in bioavailability.[11][12]

Key Mechanisms of Action

Understanding the underlying mechanisms of **Epitalon** is crucial for designing experiments and selecting appropriate biomarkers for analysis.

- Telomerase Activation: One of **Epitalon**'s most cited effects is its ability to activate telomerase, the enzyme responsible for elongating telomeres, the protective caps on the ends of chromosomes.[4][6] This action is thought to counteract cellular senescence and extend the proliferative potential of cells, which was demonstrated in human fibroblast cell cultures.[2][13]
- Pineal Gland Regulation: Research suggests Epitalon can influence the functional state of
 the pineal gland. It may have a direct effect on melatonin synthesis by impacting the
 expression of the pCREB transcription factor and the AANAT enzyme in pinealocytes.[3][10]
 This mechanism is central to its ability to restore circadian rhythms.[5][14]
- Antioxidant and Immune Effects: Epitalon has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[6]
 [13] It also appears to modulate the immune system, for instance, by increasing the proliferation of lymphocytes and potentially upregulating interferon-gamma production by T-cells.[13]



Quantitative Data: In Vivo Dosages and Administration

The following table summarizes dosage and administration protocols from key in vivo studies.



Animal Model (Species, Strain)	Dosage	Route of Administration	Dosing Schedule	Key Findings <i>l</i> Endpoints
Mice (Swiss- derived SHR)	1.0 μ g/mouse (~30-40 μg/kg)	Subcutaneous (SC)	5 consecutive days every month, starting at 3 months of age until natural death.	Slowed agerelated decline in estrous function; decreased frequency of chromosome aberrations; increased maximum lifespan by 12.3%; inhibited leukemia development.[7]
Mice (CBA)	0.1 μ g/mouse	Subcutaneous (SC)	Long-term administration (schedule details not specified).	Reduced overall tumor formation and multiplicity. [3][10]
Mice (FVB/N HER-2/neu transgenic)	1 μ g/mouse	Subcutaneous (SC)	5 consecutive days every month, starting at 2 months of age.	Reduced the cumulative number and maximum size of spontaneous mammary tumors; decreased the number of mice with multiple tumors.[3][8]
Rats (strain not specified)	Not specified	Not specified	Long-term administration.	Extended lifespan in rats subjected to



				constant illumination or a natural northern light regimen.[13]
Monkeys (Macaca mulatta)	Not specified	Not specified	Administration to aged monkeys (20-26 years old).	Restored the evening peak of melatonin and the circadian rhythm of cortisol.[8]

Detailed Experimental Protocols Protocol 1: Long-Term Geroprotection Study in Mice

This protocol is a representative methodology based on studies investigating the effects of **Epitalon** on lifespan and age-related biomarkers.

- Animal Model: Female Swiss-derived SHR mice, aged 3 months.[7]
- Group Allocation:
 - Control Group (n=50-60): Receives vehicle (0.1 ml normal saline).
 - Treatment Group (n=50-60): Receives Epitalon.
- Peptide Preparation:
 - \circ Reconstitute lyophilized **Epitalon** in sterile normal saline to a final concentration of 10 μ g/ml. For a 1.0 μ g dose, this corresponds to a 0.1 ml injection volume.
- Administration Protocol:
 - Administer a subcutaneous injection of 1.0 μg Epitalon (in 0.1 ml saline) per mouse.[7]
 - Injections are performed for 5 consecutive days.
 - This 5-day cycle is repeated every month for the entire lifespan of the animals.[7]



- Monitoring and Data Collection:
 - Lifespan: Record date of death for all animals to calculate mean and maximum lifespan.
 - Body Weight & Food Consumption: Monitor weekly to ensure the treatment does not cause adverse metabolic effects.[7]
 - Estrous Function: Perform daily vaginal smears for a set period (e.g., 2-3 weeks) at various ages (e.g., 6, 12, 18 months) to monitor the length and regularity of the estrous cycle.[7]
 - Chromosomal Aberrations: At predetermined endpoints, collect bone marrow cells from a subset of animals. Prepare metaphase spreads and analyze for chromosomal aberrations.
 [7]
 - Tumor Incidence: Conduct regular physical examinations for tumors. Perform necropsy upon death to identify and classify all spontaneous tumors.

Protocol 2: Cancer Inhibition Study in Transgenic Mice

This protocol is based on studies evaluating **Epitalon**'s effect on spontaneous tumor development in a cancer-prone mouse model.

- Animal Model: Female FVB/N mice transgenic for the HER-2/neu oncogene, aged 2 months.
- Group Allocation:
 - Control Group (n=30-40): Receives vehicle (0.1 ml normal saline).
 - Treatment Group (n=30-40): Receives Epitalon.
- Peptide Preparation:
 - Reconstitute lyophilized **Epitalon** in sterile normal saline to a final concentration of 10 μg/ml.
- Administration Protocol:



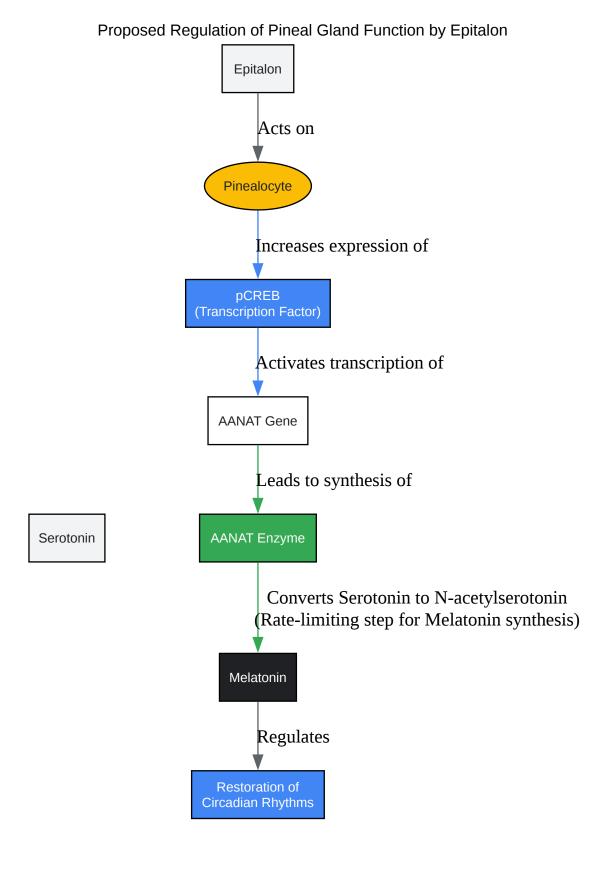
- Administer a subcutaneous injection of 1 μg Epitalon (in 0.1 ml saline) per mouse.[8]
- Injections are performed for 5 consecutive days.
- This cycle is repeated every month until the study endpoint.[8]
- Monitoring and Data Collection:
 - Tumor Development: Palpate mice weekly to detect the appearance of mammary tumors.
 - Tumor Metrics: Once a tumor is detected, measure its dimensions (e.g., with calipers) twice a week to calculate tumor volume.
 - Tumor Multiplicity: Record the total number of tumors per animal at the time of sacrifice.
 - Endpoint: The study may be terminated when tumors reach a predetermined maximum size or at a specific age.
 - Histopathology: Upon necropsy, collect tumor tissues for histological analysis to confirm adenocarcinoma diagnosis.

Visualizations: Pathways and Workflows

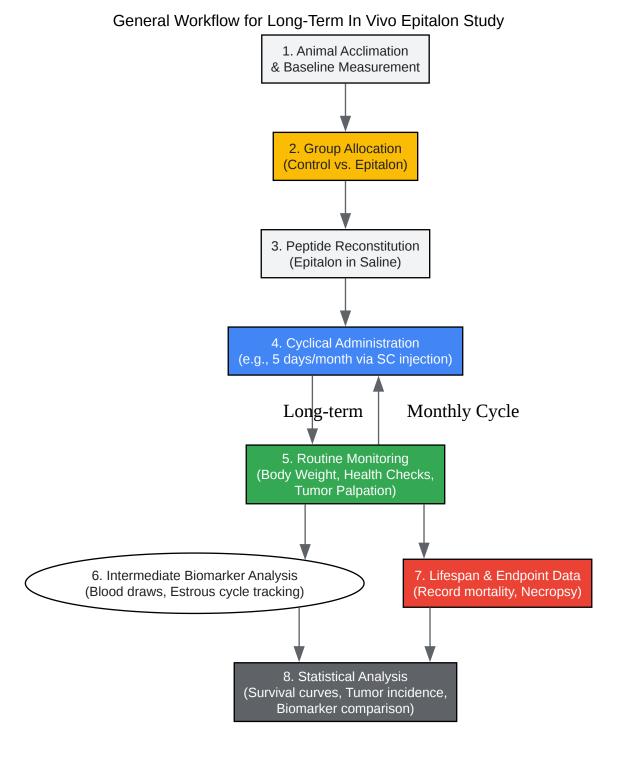












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